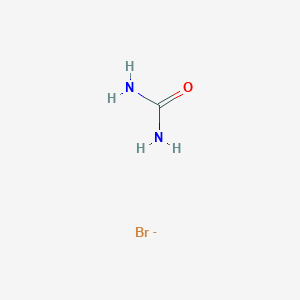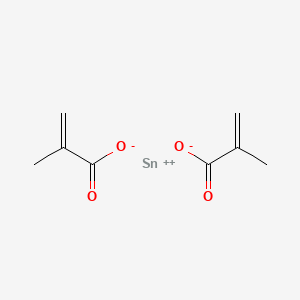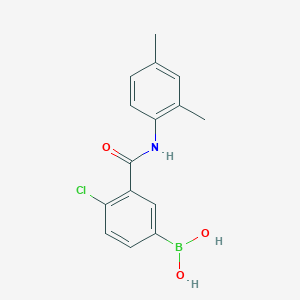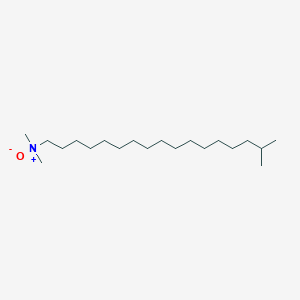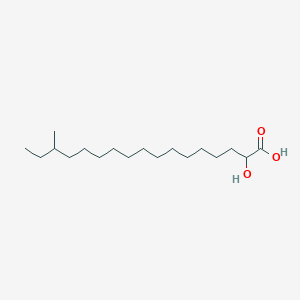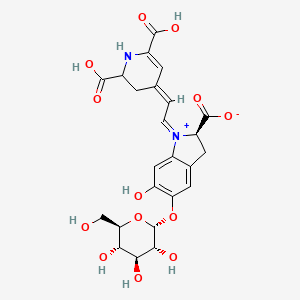
Betalains
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betalains are water-soluble pigments found in the vacuoles of plants belonging to the order Caryophyllales and in certain mushrooms. These pigments are responsible for the red-violet and yellow-orange colors observed in various plants. This compound are divided into two main categories: betacyanins, which are red-violet, and betaxanthins, which are yellow-orange. The most common betacyanin is betanin, found in red beets (Beta vulgaris) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Betalains can be synthesized through the hydroxylation of tyrosine to form L-DOPA, followed by the formation of betalamic acid through the action of enzymes such as CYP76AD1 and DODA. Betalamic acid then condenses with cyclo-3,4-dihydroxyphenylalanine (cyclo-DOPA) or various amino acids to form betacyanins and betaxanthins .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as beetroot. Techniques such as deep eutectic solvents (DES) have been used to extract and stabilize this compound from beetroot waste. These solvents, composed of magnesium chloride hexahydrate and urea, help in maintaining the stability of this compound under various conditions . Additionally, plant cell and organ cultures, including bioreactor technologies, have been employed to produce this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: Betalains undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, betalamic acid can condense with cyclo-DOPA or its derivatives to form betacyanins or betaxanthins . Betacyanins can also undergo decarboxylation, oxidation, conjugation, and chlorination reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include enzymes like CYP76AD1 and DODA, as well as chemical agents for oxidation and reduction reactions. Conditions such as pH, temperature, and light exposure can significantly affect the stability and reactivity of this compound .
Major Products Formed: The major products formed from the reactions of this compound include various betacyanins and betaxanthins, each with distinct colors and properties. For example, betanin is a prominent betacyanin found in red beets .
Aplicaciones Científicas De Investigación
Betalains have a wide range of scientific research applications due to their antioxidant, anti-inflammatory, and anticancer properties. In chemistry, this compound are used as natural colorants and redox mediators. In biology and medicine, they are studied for their potential to scavenge free radicals, reduce oxidative stress, and inhibit cancer cell growth . This compound are also used in the food industry as natural colorants and in the development of functional foods .
Mecanismo De Acción
Betalains exert their effects through various molecular targets and pathways. They have been shown to mitigate inflammation by reducing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta. This compound also exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Additionally, they upregulate the expression of antioxidant enzymes such as Nrf2 and Ho1 .
Comparación Con Compuestos Similares
Betalains are often compared to anthocyanins, another group of plant pigments. While both this compound and anthocyanins serve similar functions in plants, they are mutually exclusive and are not found together in the same plant. This compound are unique in their nitrogen-containing structure, which distinguishes them from anthocyanins . Other similar compounds include carotenoids and chlorophylls, which also serve as natural colorants but differ in their chemical structure and properties .
List of Similar Compounds:- Anthocyanins
- Carotenoids
- Chlorophylls
This compound stand out due to their unique nitrogen-containing structure and their presence in specific plant families, making them a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
37279-84-8 |
|---|---|
Fórmula molecular |
C24H26N2O13 |
Peso molecular |
550.5 g/mol |
Nombre IUPAC |
(2R)-1-[(2E)-2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27,29-31H,4-5,8H2,(H4,28,32,33,34,35,36,37)/t12?,14-,17-,18-,19+,20-,24+/m1/s1 |
Clave InChI |
DHHFDKNIEVKVKS-MLZDZRTESA-N |
SMILES isomérico |
C1[C@@H]([N+](=C/C=C/2\CC(NC(=C2)C(=O)O)C(=O)O)C3=CC(=C(C=C31)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)[O-] |
SMILES canónico |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


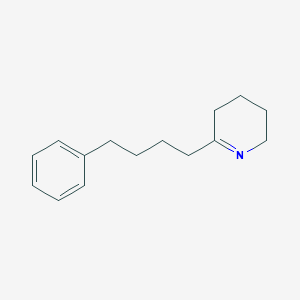

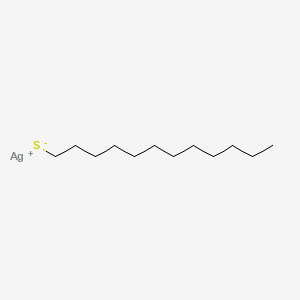

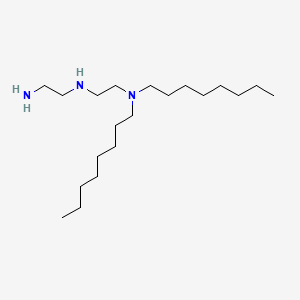
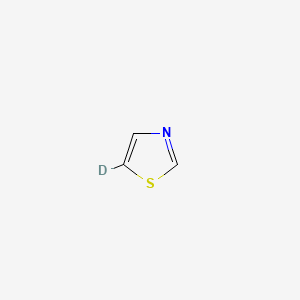

![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)
